Methyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetat
Übersicht
Beschreibung
“Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate” is a chemical compound . It is recognized for its efficacious and reliable applications within the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves several steps. At room temperature, formylhydrazine was added to the reactor. 1-Cyclopropylnaphthalene-4-yl isothiocyanate in ethyl acetate solution was stirred at 60°C for 4 hours. After cooling to room temperature, a large number of white solids precipitated. After suction filtration, the filter cake was washed with ethyl acetate, dissolved in DMF, and 1 mol/L sodium hydroxide solution was added dropwise. The mixture was then stirred at room temperature for 1 hour after dripping .Molecular Structure Analysis
The molecular structure of this compound is complex, with several key components including a cyclopropyl group, a naphthalene ring, a triazole ring, and a thioacetate group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include protodeboronation of alkyl boronic esters, a radical approach, and a Matteson–CH2–homologation .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung & Arzneimittelentwicklung
Lesinurad: Lesinurad-Verunreinigung 11 ist eine Schlüsselverbindung bei der Synthese von , einem Medikament zur Behandlung von Gicht durch Hemmung des Urattransporters 1 (URAT1), der für die Rückresorption von Harnsäure in den Nieren verantwortlich ist {svg_1}. Die Entwicklung von Lesinurad und seinen Verunreinigungen, einschließlich Verunreinigung 11, hat zu verbesserten Behandlungsmöglichkeiten für Patienten mit Hyperurikämie im Zusammenhang mit Gicht geführt.
Kristallographie & Strukturanalyse
Die Verbindung wurde in kristallographischen Studien verwendet, um die Struktur verwandter Moleküle zu bestimmen. Solche Studien liefern Einblicke in die molekulare Konfiguration und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was für die Entwicklung neuer Medikamente entscheidend ist {svg_2}.
Metabolisches Syndrom & Chronische Krankheiten
Verunreinigung 11 hat als Teil des Lesinurad-Synthesewegs Auswirkungen auf die Behandlung des metabolischen Syndroms, chronischer Nierenerkrankungen und Herz-Kreislauf-Erkrankungen. Durch die Hemmung von URAT1 kann Lesinurad möglicherweise die Stoffwechselparameter und die Nierenfunktion bei hyperurikämischen Patienten verbessern {svg_3}.
Chemische Synthese & Prozessoptimierung
Forscher haben die Syntheseprozesse von Lesinurad und seinen Verunreinigungen untersucht, um sie für die industrielle Produktion besser geeignet zu machen. Dazu gehören die Entwicklung von Methoden mit milden Reaktionsbedingungen, leicht verfügbaren Rohstoffen und höheren Gesamtausbeuten {svg_4}.
Umweltauswirkungen & Grüne Chemie
Die Untersuchung und Verbesserung synthetischer Wege für Verbindungen wie Lesinurad-Verunreinigung 11 konzentriert sich auch auf die Reduzierung der Umweltverschmutzung und die Verwendung weniger gefährlicher Reagenzien, im Einklang mit den Prinzipien der grünen Chemie {svg_5}.
Analytische Chemie & Qualitätskontrolle
In der pharmazeutischen Industrie werden Verunreinigungen wie Lesinurad-Verunreinigung 11 analysiert, um die Reinheit und Sicherheit von Medikamenten zu gewährleisten. Die Identifizierung und Quantifizierung solcher Verunreinigungen ist für die Einhaltung von Vorschriften und die Qualitätskontrolle entscheidend {svg_6}.
Harnsäure-Homöostase & Gichtmanagement
Die Rolle von Lesinurad-Verunreinigung 11 bei der Behandlung von Gicht ist bedeutsam, da sie Teil der Synthese eines Medikaments ist, das hilft, den Harnsäurespiegel innerhalb eines normalen Bereichs zu halten und die Bildung von Uratkristallen verhindert {svg_7}.
Biologische Studien & Wirkmechanismus
Das Verständnis der biologischen Aktivität von Lesinurad und seinen Verunreinigungen, einschließlich Verunreinigung 11, ermöglicht es Forschern, ihren Wirkmechanismus zu untersuchen. Dieses Wissen kann zur Entdeckung neuer therapeutischer Ziele und zur Entwicklung effektiverer Behandlungen für Krankheiten im Zusammenhang mit Harnsäure-Dysregulation führen {svg_8}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Lesinurad Impurity 11 are the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters play a crucial role in the reabsorption of uric acid from the renal tubules .
Mode of Action
Lesinurad Impurity 11 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 11 increases the excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . Inhibition of OAT4 also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad Impurity 11 affects the uric acid reabsorption pathway . This leads to an increase in the urinary excretion of uric acid and a reduction in serum uric acid levels .
Pharmacokinetics
Following single doses of Lesinurad Impurity 11, absorption is rapid and exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad Impurity 11 . Urinary excretion of unchanged Lesinurad Impurity 11 is generally between 30% and 40% of the dose . Increases in urinary excretion of uric acid and reductions in serum uric acid correlate with the dose .
Result of Action
The result of Lesinurad Impurity 11’s action is a reduction in serum uric acid levels . Following 400 mg daily dosing, serum uric acid reduction was 35% at 24 hours post-dose . This supports daily dosing of Lesinurad Impurity 11 .
Biochemische Analyse
Biochemical Properties
It’s possible that it interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been documented .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .
Dosage Effects in Animal Models
The effects of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been documented .
Metabolic Pathways
The metabolic pathways that Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been reported .
Transport and Distribution
The transport and distribution of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been documented .
Subcellular Localization
The subcellular localization of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been reported .
Eigenschaften
IUPAC Name |
methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-17(22)10-24-18-20-19-11-21(18)16-9-8-13(12-6-7-12)14-4-2-3-5-15(14)16/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUIISAXUDHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120172 | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533519-85-5 | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1533519-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio) acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl {[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.